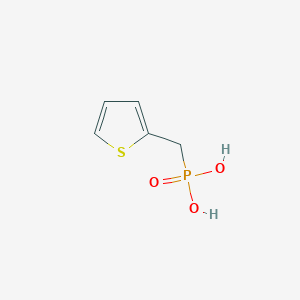
Phosphonic acid, (2-thienylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2-thienylmethyl)-, is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 2-thienylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (2-thienylmethyl)-, can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . These methods are preferred due to their efficiency and ability to produce stable phosphonic acids.
Industrial Production Methods
Industrial production of phosphonic acid, (2-thienylmethyl)-, typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The McKenna procedure is often favored in industrial settings due to its scalability and high yield .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2-thienylmethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid esters, while substitution reactions can produce a variety of phosphonic acid derivatives .
Scientific Research Applications
Phosphonic acid, (2-thienylmethyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, (2-thienylmethyl)-, involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical processes. For example, phosphonic acids are known to inhibit enzymes involved in phosphate metabolism, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phosphonic acid, (2-thienylmethyl)-, can be compared with other similar compounds, such as:
Phosphoric acid derivatives: These compounds have similar structural features but differ in their chemical reactivity and applications.
Phosphinic acid derivatives: These compounds also contain phosphorus but have different oxidation states and functional groups.
Properties
CAS No. |
182246-87-3 |
|---|---|
Molecular Formula |
C5H7O3PS |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
thiophen-2-ylmethylphosphonic acid |
InChI |
InChI=1S/C5H7O3PS/c6-9(7,8)4-5-2-1-3-10-5/h1-3H,4H2,(H2,6,7,8) |
InChI Key |
DEXJPGBUNIYZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















